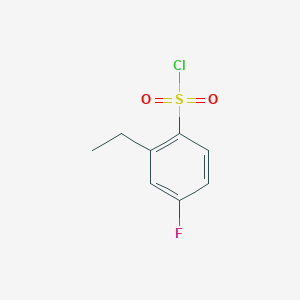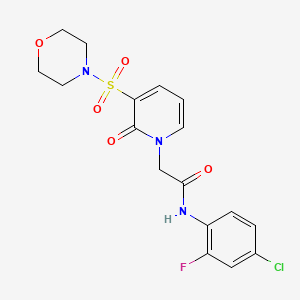
N-(4-chloro-2-fluorophenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-2-fluorophenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C17H17ClFN3O5S and its molecular weight is 429.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
Synthesis and Characterization
Compounds structurally related to N-(4-chloro-2-fluorophenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide are synthesized for various applications, including as intermediates in the development of more complex molecules. For instance, compounds with similar structures have been synthesized to investigate their potential as electrophilic fluorinating agents, showcasing their utility in introducing fluorine atoms into organic molecules under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).
Pharmacological Research
Drug Discovery and Development
Analogues of this compound have been explored for their pharmacological properties, such as kinase inhibitory and anticancer activities. For example, derivatives with modifications on the pyridine ring and N-benzyl substitution have been synthesized and evaluated for their inhibitory effects on Src kinase and anticancer activities, highlighting the role of these compounds in developing new therapeutic agents (Fallah-Tafti et al., 2011).
Biological Activity
Antifungal and Antibacterial Agents
Certain derivatives have shown promise as antifungal agents, with activity against Candida and Aspergillus species, indicating their potential in addressing fungal infections. The modification of the morpholin-3-yl acetamide structure has led to compounds with improved plasma stability while maintaining in vitro antifungal activity, underscoring the importance of structural optimization in medicinal chemistry (Bardiot et al., 2015).
Material Science
Corrosion Inhibition
Research into similar compounds has explored their utility as corrosion inhibitors, demonstrating their effectiveness in protecting metals in acidic environments. This application is crucial for industries seeking to extend the lifespan of their infrastructure and reduce maintenance costs (Yıldırım & Cetin, 2008).
Enzyme Inhibition
Therapeutic Potential
Investigating the enzyme inhibitory activities of compounds similar to this compound has provided insights into their therapeutic potential. For example, studies have found these compounds to exhibit inhibitory activity against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, suggesting their application in treating conditions like glaucoma, Alzheimer's disease, and myasthenia gravis (Khalid et al., 2014).
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O5S/c18-12-3-4-14(13(19)10-12)20-16(23)11-21-5-1-2-15(17(21)24)28(25,26)22-6-8-27-9-7-22/h1-5,10H,6-9,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRPIQGTIDPRRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
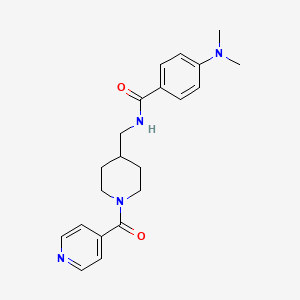
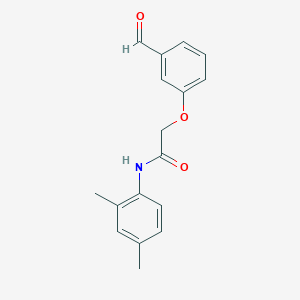

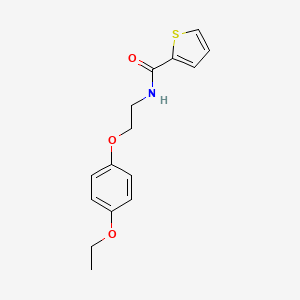
![Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2541891.png)

![7-{[(2-Chlorobenzyl)oxy]methyl}-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2541893.png)
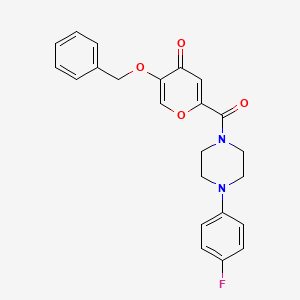
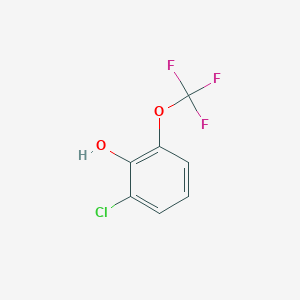
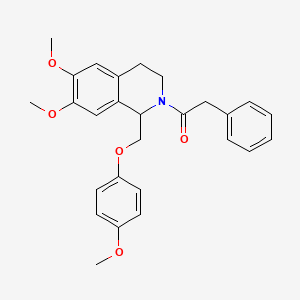
![2-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2541904.png)

![5-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2541907.png)
